A Methodological Guide to the Structural Elucidation of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate: A Blueprint for Novel Compound Characterization
A Methodological Guide to the Structural Elucidation of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate: A Blueprint for Novel Compound Characterization
Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and its solid-state behavior, which is critical for formulation and manufacturing. As of the latest literature and database review, the specific crystal structure of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has not been publicly reported. This guide, therefore, serves as a comprehensive methodological blueprint for researchers, scientists, and drug development professionals. It outlines the necessary steps to determine the crystal structure of this, and other novel, pyrazole-based compounds, from initial synthesis to final structural analysis and data interpretation.
Part 1: Synthesis and Crystallization: The Genesis of a Suitable Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The proposed synthesis of Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate would likely involve a multi-step process, leveraging established pyrazole chemistry. A plausible route could start from the alkylation of a suitable pyrazole precursor.[1]
Proposed Synthetic Approach:
A potential synthetic pathway could involve the reaction of 3-carbamoyl-4-nitro-1H-pyrazole with methyl bromoacetate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This would lead to the N-alkylation of the pyrazole ring to yield the desired product.
Crystallization: The Art and Science of Ordered Solids
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of defects.[2] Several techniques can be employed, and the choice is often empirical.
Common Crystallization Techniques:
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Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[3]
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Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical. A good solvent will dissolve the compound completely at a higher temperature or concentration and allow for slow precipitation as conditions change. A screening of various solvents and solvent mixtures is often necessary.
Part 2: Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle behind this technique is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing of the crystal lattice planes.
Experimental Protocol for Data Collection:
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Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop, which is then attached to the goniometer head.
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Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms.[2] It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2] The diffractometer rotates the crystal through a series of angles, and the diffracted X-rays are detected.
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Data Reduction: The raw diffraction data is processed to correct for experimental factors, such as background noise, absorption, and Lorentz-polarization effects. This process yields a list of unique reflections with their corresponding intensities.
Part 3: Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.
Structure Solution and Refinement Workflow:
Caption: Workflow for Crystal Structure Determination.
Hypothetical Crystallographic Data:
While the actual data for the title compound is not available, a hypothetical but realistic set of crystallographic parameters, based on similar pyrazole structures, is presented in the table below.[2][4]
| Parameter | Hypothetical Value |
| Chemical Formula | C7H7N3O5 |
| Formula Weight | 213.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 924.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.53 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 150 |
| R-factor | ~0.04 |
Part 4: Structural Insights and Implications for Drug Development
The final refined structure provides a wealth of information.
Molecular Geometry:
The analysis would reveal precise bond lengths, bond angles, and torsion angles. The planarity of the pyrazole ring and the orientation of the carbamoyl, nitro, and acetate substituents would be determined. These parameters are crucial for understanding the molecule's conformation and steric properties.
Intermolecular Interactions:
A key aspect of the analysis is the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking.[5] For Methyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate, one would expect hydrogen bonding involving the carbamoyl group and potentially the nitro group, which would play a significant role in the crystal packing.
Visualization of the Hypothetical Molecular Structure:
Caption: 2D representation of the molecular structure.
Relevance in Drug Development:
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Structure-Activity Relationships (SAR): The crystal structure provides a basis for understanding how the molecule's shape and electronic properties relate to its biological activity.
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Pharmacophore Modeling: The 3D arrangement of functional groups can be used to develop pharmacophore models for virtual screening and lead optimization.
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Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a profound impact on a drug's solubility, stability, and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]
-
Zama, S., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1037. Available at: [Link]
-
Fang, B., et al. (2019). Crystal structure of methyl 2-(4-(pyrazolo[1,5-a] pyrimidin-6-yl)phenyl)acetate, C15H13N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 395-397. Available at: [Link]
-
Fun, H.-K., et al. (2011). 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]
-
Chernyshev, V. M., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(24), 8963. Available at: [Link]
- Siddiqui, S., et al. (2021). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. Journal of Chemical, Biological and Physical Sciences, 11(3), 235-246.
- Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Molbank, 2024(3), M1851.
-
Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8954. Available at: [Link]
- National Bureau of Standards. (1963). Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances.
-
PubChem. (n.d.). Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride. Retrieved from [Link]
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). Der Pharma Chemica, 14(4), 12-16.
-
RCSB PDB. (2012, March 16). 0NA Ligand Summary Page. Retrieved from [Link]
- Evaluation of functional group compatibility in ammonium salt-accelerated amide cleavage reaction and the development of a novel Lewis acid-catalyzed reaction system. (2024). Frontiers in Chemistry, 12.
-
Cosmo Bio. (n.d.). MedChemExpress社 クリックケミストリー関連試薬. Retrieved from [Link]
- Chemical and Pharmaceutical Bulletin. (2023). Vol. 71 No. 6. The Pharmaceutical Society of Japan.
